molecular formula C5H6ClNO B2526852 N-methyl-N-prop-2-ynylcarbamoyl chloride CAS No. 13916-61-5

N-methyl-N-prop-2-ynylcarbamoyl chloride

Cat. No.: B2526852
CAS No.: 13916-61-5
M. Wt: 131.56
InChI Key: JXQQFKXKZPUAAO-UHFFFAOYSA-N
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Description

N-methyl-N-prop-2-ynylcarbamoyl chloride is a specialized carbamoyl chloride derivative intended for research and development purposes. As a member of the carbamoyl chloride family, it is characterized by an electrophilic carbonyl chloride group, making it a highly reactive acylating agent . This compound is typically synthesized from its corresponding secondary amine precursor and phosgene or safer equivalents like triphosgene . Its primary research application lies in its role as a key synthetic intermediate for the construction of more complex molecules, particularly through nucleophilic substitution reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively . The presence of the prop-2-ynyl (propargyl) group is a significant structural feature, as it can serve as a handle for further chemical modification via click chemistry or other reactions involving the alkyne functionality. Carbamoyl chlorides with structural similarities have documented use in the preparation of compounds with potential biological activity, including pharmaceuticals and agrochemicals . Researchers value this compound for its ability to efficiently introduce the N-methyl-N-propargyl carbamoyl moiety into target structures. Consistent with related compounds, it is expected to be moisture-sensitive and requires handling under anhydrous conditions . Like all carbamoyl chlorides, it is classified as corrosive and requires appropriate safety precautions, including the use of personal protective equipment and adequate ventilation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-N-prop-2-ynylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-3-4-7(2)5(6)8/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQQFKXKZPUAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-prop-2-ynylcarbamoyl chloride can be synthesized through the reaction of N-methyl-N-prop-2-ynylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

N-methyl-N-prop-2-ynylamine+PhosgeneN-methyl-N-prop-2-ynylcarbamoyl chloride+HCl\text{N-methyl-N-prop-2-ynylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-methyl-N-prop-2-ynylamine+Phosgene→N-methyl-N-prop-2-ynylcarbamoyl chloride+HCl

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety protocols and equipment to handle phosgene, a highly toxic reagent .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-prop-2-ynylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, under mild to moderate conditions.

    Catalysts: Sometimes catalysts like Lewis acids are used to enhance the reaction rate.

Major Products: The major products formed from these reactions are typically substituted carbamoyl compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-methyl-N-prop-2-ynylcarbamoyl chloride has diverse applications in scientific research, including:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: It is employed in the development of new materials with specific properties.

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism by which N-methyl-N-prop-2-ynylcarbamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following carbamoyl chloride derivatives are structurally related, differing in substituents on the nitrogen atom:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂) Key Hazards (GHS)
N-Methyl-N-(propan-2-yl)carbamoyl chloride C₅H₁₀ClNO 135.59 Methyl, Isopropyl H302, H335, H314
N-Phenyl-N-propan-2-ylcarbamoyl chloride C₁₀H₁₂ClNO 197.66 Phenyl, Isopropyl Not explicitly listed
N-Propan-2-ylcarbamoyl chloride C₄H₈ClNO 121.57 Hydrogen, Isopropyl Not explicitly listed
N-Methylcarbamylcholine chloride C₇H₁₇ClN₂O₂ 196.68 Methyl, Choline moiety Not explicitly listed
Key Observations:

Substituent Effects on Reactivity: The propargyl group in the target compound introduces a terminal alkyne, which is more electron-withdrawing and reactive than the isopropyl group in analogs . Phenyl groups (as in ) confer aromatic stability but reduce electrophilicity compared to alkyne or alkyl substituents.

Hazard Profiles: N-Methyl-N-(propan-2-yl)carbamoyl chloride exhibits H314 (severe skin burns/eye damage), H335 (respiratory irritation), and H302 (harmful if swallowed), likely due to the carbamoyl chloride group’s corrosiveness. The target compound may share similar hazards due to the reactive acyl chloride moiety. No hazard data are provided for phenyl- or choline-substituted analogs, suggesting substituents may mitigate or alter risks .

Molecular Weight and Applications :

  • Lower molecular weight analogs (e.g., ) may favor volatility, while bulkier groups (e.g., choline in ) suggest pharmaceutical applications (e.g., cholinergic agonists). The propargyl group’s reactivity could make the target compound valuable in polymer chemistry or bioconjugation.

Physicochemical Properties and Functional Group Impact

While direct data for the target compound are unavailable, trends can be inferred:

  • Boiling Point : Propargyl-substituted compounds typically have lower boiling points than branched alkyl analogs due to reduced van der Waals interactions.
  • Solubility : The alkyne group may decrease solubility in polar solvents compared to isopropyl or phenyl substituents.
  • Stability : Propargyl groups may increase sensitivity to moisture or heat, requiring inert storage conditions similar to (storage: “-” likely refrigerated or anhydrous) .

Biological Activity

N-methyl-N-prop-2-ynylcarbamoyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and biomolecular modifications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its highly reactive carbamoyl chloride group, which can undergo various chemical reactions including:

  • Substitution Reactions : The carbamoyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, esters, and thioesters.
  • Hydrolysis : In aqueous environments, this compound hydrolyzes to form N-methyl-N-prop-2-ynylcarbamic acid and hydrochloric acid.
  • Addition Reactions : It can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

The biological activity of this compound primarily involves the formation of covalent bonds with nucleophilic sites on target biomolecules. The mechanism includes:

  • Covalent Modification : The carbamoyl chloride group reacts with nucleophilic residues in proteins (e.g., amines in lysine or cysteine residues), leading to changes in protein structure and function.
  • Stabilization of Biomolecules : By forming stable carbamate linkages, this compound can enhance the stability and bioavailability of modified biomolecules .

Case Studies

  • Modification of Peptides : In a study focusing on peptide modifications, this compound was used to enhance the stability and activity of various peptides. The resulting carbamates exhibited improved resistance to enzymatic degradation, making them suitable for therapeutic applications.
  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this precursor were tested against various cancer cell lines and demonstrated potent apoptosis-inducing activity at low concentrations .
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory potential of compounds derived from this compound. These compounds were shown to inhibit NF-kB signaling pathways in RAW264.7 cells, suggesting their utility as anti-inflammatory agents .

Data Table: Biological Activities of Derivatives

CompoundActivity TypeIC50 (nM)TargetReference
Compound AAnticancer1.39XIAP
Compound BAnti-inflammatory50NF-kB
Compound CPeptide Stability-Various Peptides

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